5alpha-Androstan-3alpha-ol, also known as 5alpha-androstane-3alpha-ol, is a steroid compound that plays a significant role in human physiology and biochemistry. It is a metabolite of testosterone and dihydrotestosterone, which are critical hormones involved in various biological processes, including the development of male characteristics and reproductive functions.
This compound is primarily derived from the metabolism of testosterone and dihydrotestosterone in the human body. It can also be synthesized in laboratory settings for research and therapeutic purposes.
5alpha-Androstan-3alpha-ol belongs to the class of androgens, which are steroid hormones that promote the development of male traits. It is categorized under the group of 5alpha-reduced steroids, which are known for their role in modulating androgen receptor activity.
The synthesis of 5alpha-androstan-3alpha-ol can be achieved through several methods, including:
A notable method involves the reduction of 5alpha-androstane-3,17-dione using reducing agents such as lithium aluminum hydride or sodium borohydride to produce 5alpha-androstan-3alpha-ol. The process typically requires careful control of reaction conditions to ensure high yields and purity.
The molecular formula of 5alpha-androstan-3alpha-ol is C19H32O. Its structure features a steroid backbone with a hydroxyl group at the 3-alpha position, which is crucial for its biological activity.
The compound has a molecular weight of approximately 288.45 g/mol. The structural configuration includes four fused rings characteristic of steroid compounds, with specific stereochemistry that influences its interaction with biological receptors.
5alpha-Androstan-3alpha-ol participates in various chemical reactions, including:
Mass spectrometry has been employed to analyze the fragmentation patterns of this compound and its derivatives, aiding in structural elucidation and understanding metabolic pathways . The fragmentation typically reveals characteristic ions that correspond to different parts of the steroid structure.
The mechanism of action for 5alpha-androstan-3alpha-ol primarily involves its interaction with androgen receptors. Upon binding, it modulates gene expression related to male reproductive functions and secondary sexual characteristics.
Studies have shown that this compound exhibits varying affinities for androgen receptors compared to its parent compounds, influencing its biological effects . Its role as a potential agonist or antagonist is also under investigation in various contexts, including prostate cancer treatment.
5alpha-Androstan-3alpha-ol is a solid at room temperature with a melting point around 150 °C. It is generally insoluble in water but soluble in organic solvents like ethanol and chloroform.
The compound is stable under normal laboratory conditions but can undergo oxidation or reduction depending on environmental factors. Its reactivity profile makes it suitable for further chemical modifications in synthetic chemistry.
5alpha-Androstan-3alpha-ol has several applications in scientific research:
5α-Androstan-3α-ol (androsterone/3α-androstanediol) is primarily synthesized through the irreversible reduction of potent androgens. The canonical pathway involves the enzymatic conversion of testosterone (T) to dihydrotestosterone (DHT) via 5α-reductase (SRD5A isoforms), followed by the action of 3α-hydroxysteroid dehydrogenases (3α-HSDs; AKR1C2-AKR1C4). This two-step process reduces the Δ4,5 double bond of T and subsequently adds a hydride anion at the 3α position, yielding 5α-Androstan-3α-ol [2] [10].
An alternative "backdoor pathway" bypasses T entirely. Here, progesterone or 17α-hydroxyprogesterone undergoes sequential 5α-reduction by SRD5A1, followed by 3α-reduction (catalyzed by AKR1C enzymes) to form 5α-pregnane-3α-ol-20-one. This intermediate is further metabolized to androsterone via CYP17A1-mediated lyase activity, and finally to 5α-Androstan-3α-ol through 17β-HSD activity [1] [7]. This pathway is critical in tissues like the placenta and fetal liver, where it supports masculinization during development even when classical T synthesis is limited [7] [12].
Table 1: Biosynthetic Routes to 5α-Androstan-3α-ol
Pathway | Key Precursors | Primary Enzymes | Biological Significance |
---|---|---|---|
Canonical (T→DHT) | Testosterone | SRD5A1/2, AKR1C2-C4 | Major route in adult prostate, skin, liver |
Backdoor (C21) | Progesterone/17α-OH-Prog | SRD5A1, AKR1C1-C4, CYP17A1, HSD17B | Fetal development, congenital adrenal hyperplasia |
Direct from Androstenedione | Androstenedione | SRD5A1, AKR1C2-C4 | Minor pathway in adrenal hyperplasia |
Three 5α-reductase isoforms (SRD5A1–3) catalyze the initial reduction step. SRD5A1 is expressed broadly (liver, skin, brain), while SRD5A2 is dominant in androgen-sensitive tissues (prostate, genitalia). SRD5A3, though primarily involved in glycosylation, exhibits minor 5α-reductase activity [5] [9]. The 3α-HSD step is mediated by aldo-keto reductases:
Notably, these reactions are bidirectional. AKR1C enzymes can oxidize 5α-Androstan-3α-ol back to DHT using NADP⁺ as a cofactor, creating a tissue-specific "futile cycle" that modulates local androgen bioavailability [9]. In the prostate, this cycle maintains DHT equilibrium, whereas in the liver, reductive activity dominates to facilitate excretion.
Table 2: Tissue-Specific Expression of Key Enzymes
Tissue | Dominant 5α-Reductase | Dominant 3α-HSD | Net Pathway Direction |
---|---|---|---|
Liver | SRD5A1 | AKR1C4 | Reduction (→3α-ol) |
Prostate | SRD5A2 | AKR1C2 | Oxidation (→DHT) |
Brain | SRD5A1 | AKR1C1 | Reduction (→3α-ol) |
Skin | SRD5A1/2 | AKR1C2 | Balanced |
5α-Androstan-3α-ol serves as a pivotal node in androgen inactivation. Its hydrophilic properties facilitate conjugation:
These conjugates account for >50% of urinary androgen metabolites. Quantifying 5α-Androstan-3α-ol glucuronide in urine provides a clinical biomarker for total androgen turnover, especially useful in monitoring prostate cancer progression where classical androgens are suppressed [9] [10].
Additionally, 5α-Androstan-3α-ol exhibits neuroactive properties. As a positive allosteric modulator of GABAA receptors, it reduces neuronal excitability and anxiety in rodent models [8]. This function is enantiomer-specific, with the synthetic (3R,5S)-isomer showing 3-fold greater anticonvulsant potency than the natural form [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0